REACTION_SMILES
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[C:13]1(=[O:20])[CH2:14][O:15][CH2:16][C:17](=[O:18])[O:19]1.[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[NH2:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:7])[cH:8][c:9]([Cl:12])[cH:10][cH:11]1>>[NH:1]([c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:7])[cH:8][c:9]([Cl:12])[cH:10][cH:11]1)[C:17]([CH2:16][O:15][CH2:14][C:13](=[O:19])[OH:20])=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1COCC(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Cl)ccc1N
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Cl)ccc1NC(=O)COCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |